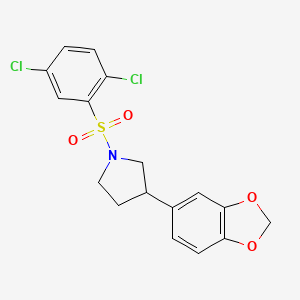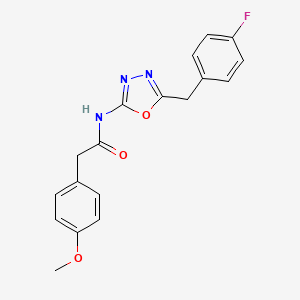
methyl 3-(N-((4-cyclohexylthiazol-2-yl)methyl)sulfamoyl)-4-methoxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(N-((4-cyclohexylthiazol-2-yl)methyl)sulfamoyl)-4-methoxybenzoate is a complex organic compound that features a benzoate ester, a thiazole ring, and a sulfonamide group. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(N-((4-cyclohexylthiazol-2-yl)methyl)sulfamoyl)-4-methoxybenzoate typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Thiazole Ring: Starting from cyclohexylamine and 2-bromoacetaldehyde, the thiazole ring can be formed through a cyclization reaction.
Sulfonamide Formation: The thiazole derivative can then be reacted with a sulfonyl chloride to form the sulfonamide group.
Esterification: The final step involves the esterification of 4-methoxybenzoic acid with methanol in the presence of an acid catalyst to form the benzoate ester.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the methoxy group.
Reduction: Reduction reactions could target the sulfonamide group or the ester functionality.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents or nucleophiles such as sodium methoxide can be employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
科学研究应用
Methyl 3-(N-((4-cyclohexylthiazol-2-yl)methyl)sulfamoyl)-4-methoxybenzoate may have various applications in scientific research:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation as a potential therapeutic agent due to its structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action for compounds like methyl 3-(N-((4-cyclohexylthiazol-2-yl)methyl)sulfamoyl)-4-methoxybenzoate typically involves interaction with specific molecular targets. These could include enzymes, receptors, or nucleic acids. The sulfonamide group, for example, is known to inhibit certain enzymes by mimicking the structure of natural substrates.
相似化合物的比较
Similar Compounds
- Methyl 3-(N-((4-phenylthiazol-2-yl)methyl)sulfamoyl)-4-methoxybenzoate
- Methyl 3-(N-((4-methylthiazol-2-yl)methyl)sulfamoyl)-4-methoxybenzoate
Uniqueness
Methyl 3-(N-((4-cyclohexylthiazol-2-yl)methyl)sulfamoyl)-4-methoxybenzoate is unique due to the presence of the cyclohexyl group on the thiazole ring, which may impart different steric and electronic properties compared to similar compounds. This could affect its reactivity and biological activity.
属性
IUPAC Name |
methyl 3-[(4-cyclohexyl-1,3-thiazol-2-yl)methylsulfamoyl]-4-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S2/c1-25-16-9-8-14(19(22)26-2)10-17(16)28(23,24)20-11-18-21-15(12-27-18)13-6-4-3-5-7-13/h8-10,12-13,20H,3-7,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDFKTYBZPRWLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCC2=NC(=CS2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-bromophenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2605169.png)

![3-(2-chlorobenzyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2605171.png)
![N-[2-(3,4-Dihydro-2H-chromen-4-yl)ethyl]prop-2-enamide](/img/structure/B2605173.png)

![4-(piperidine-1-sulfonyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2605175.png)


![8-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B2605179.png)

![(2Z)-2-[(2,3-dimethylphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2605184.png)



